molecular formula C13H17FN2O B6612548 1-Piperidineacetamide, N-(3-fluorophenyl)- CAS No. 58479-90-6

1-Piperidineacetamide, N-(3-fluorophenyl)-

Cat. No.: B6612548
CAS No.: 58479-90-6
M. Wt: 236.28 g/mol
InChI Key: ZHDFYVYUMFJICC-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(3-fluorophenyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an acetamide group, and a fluorophenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-(3-fluorophenyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 3-fluoroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Piperidineacetamide, N-(3-fluorophenyl)- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-(3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Piperidineacetamide, N-(3-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(3-fluorophenyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Piperidineacetamide, N-(3-amino-4-fluorophenyl)-
  • 1-Piperidineacetamide, N-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-(4-fluorophenyl)methyl-

Comparison: 1-Piperidineacetamide, N-(3-fluorophenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFYVYUMFJICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368869
Record name 1-Piperidineacetamide, N-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-90-6
Record name 1-Piperidineacetamide, N-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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